6-Bromo-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride

Salt selection Aqueous solubility Formulation compatibility

Select 6-Bromo-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride (CAS 2602564-59-8) for your medicinal chemistry program based on three orthogonal differentiators: (1) the 6-bromo substituent enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) for systematic SAR at position 6; (2) the dihydrochloride salt provides defined stoichiometry, aqueous solubility, and accurate molar calculations; (3) the piperidin-4-yl group at position 2 is validated as the optimal substituent for antimycobacterial activity. With a BRD4 BD1 Kd of 6.8 μM, it serves as an ideal fragment for BET bromodomain FBDD campaigns.

Molecular Formula C13H16BrCl2N3
Molecular Weight 365.1
CAS No. 2602564-59-8
Cat. No. B3255830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride
CAS2602564-59-8
Molecular FormulaC13H16BrCl2N3
Molecular Weight365.1
Structural Identifiers
SMILESC1CNCCC1C2=NC3=NC=C(C=C3C=C2)Br.Cl.Cl
InChIInChI=1S/C13H14BrN3.2ClH/c14-11-7-10-1-2-12(17-13(10)16-8-11)9-3-5-15-6-4-9;;/h1-2,7-9,15H,3-6H2;2*1H
InChIKeyPBFHHLJVEHUQMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(piperidin-4-yl)-1,8-naphthyridine Dihydrochloride (CAS 2602564-59-8): Core Structural Identity and Procurement Classification


6-Bromo-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride (CAS 2602564-59-8) is a 1,8-naphthyridine heterocyclic building block featuring a bromine atom at position 6, a piperidin-4-yl substituent at position 2, and is supplied as the dihydrochloride salt (molecular formula C₁₃H₁₆BrCl₂N₃, MW 365.10). The corresponding free base (CAS 206997-17-3, C₁₃H₁₄BrN₃, MW 292.17) is also commercially available. Vendor specifications indicate a purity of 98%, a calculated LogP of 3.7029, and a topological polar surface area (TPSA) of 37.81 Ų . The compound serves as a versatile synthetic intermediate for medicinal chemistry programs, with the 6-bromo substituent enabling downstream palladium-catalyzed cross-coupling and the piperidine moiety providing a protonatable handle for solubility modulation or further derivatization [1]. Limited biochemical profiling data from public databases indicate weak binding affinity for the BRD4 bromodomain 1 (Kd = 6.80 × 10³ nM by isothermal titration calorimetry) [2].

Why Generic 1,8-Naphthyridine Analogs Cannot Substitute for 6-Bromo-2-(piperidin-4-yl)-1,8-naphthyridine Dihydrochloride in Research Procurement


Substituting 6-bromo-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride with a structurally related 1,8-naphthyridine derivative introduces three orthogonal risks that compromise experimental reproducibility and synthetic tractability. First, the 6-bromo substituent is a chemically addressable handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), and its replacement with hydrogen, chloro, or fluoro alters both the reactivity profile and the electronic character of the naphthyridine core; non-halogenated analogs such as 2-(piperidin-4-yl)-1,8-naphthyridine (CAS 870089-65-9) lack this derivatization point entirely [1]. Second, the dihydrochloride salt form confers aqueous solubility and handling advantages over the free base (CAS 206997-17-3), with stoichiometric HCl content affecting formulation, dosing, and salt-exchange compatibility in multi-step syntheses . Third, class-level pharmacological evidence demonstrates that both the bromine position and the piperidine substitution pattern modulate biological target engagement: regioisomeric naphthyridines (e.g., 1,5- vs. 1,8-substitution) exhibit order-of-magnitude differences in BET bromodomain affinity [2], and the piperidinyl group at position 2 has been specifically identified as the most effective substituent for antimycobacterial activity within this chemotype [1].

Quantitative Differentiation Evidence for 6-Bromo-2-(piperidin-4-yl)-1,8-naphthyridine Dihydrochloride Versus Closest Analogs


Dihydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Differentiation

The dihydrochloride salt form (MW 365.10) provides a 24.9% increase in molecular weight relative to the free base (MW 292.17), corresponding to two equivalents of HCl . While quantitative aqueous solubility curves for this specific compound are not publicly disclosed, the structural presence of a protonatable piperidine nitrogen paired with two chloride counterions is expected to confer substantially higher aqueous solubility compared to the neutral free base, consistent with well-established salt formation principles for nitrogenous heterocycles. This is a direct formulation-relevant differentiation: the free base requires additional solubilization strategies for aqueous assay conditions, whereas the dihydrochloride is pre-ionized and ready for dissolution in polar media.

Salt selection Aqueous solubility Formulation compatibility Weighing accuracy

6-Bromo Substituent as a Synthetic Diversification Handle: Comparison with Non-Halogenated 1,8-Naphthyridine Analogs

The aryl bromide at position 6 of the 1,8-naphthyridine scaffold is an electrophilic coupling partner compatible with Pd(0)-catalyzed cross-coupling methodologies (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck) [1]. In contrast, the non-halogenated analog 2-(piperidin-4-yl)-1,8-naphthyridine (CAS 870089-65-9, C₁₃H₁₅N₃, MW 213.28) presents no aryl halide handle at position 6 and therefore cannot undergo direct C–C or C–N bond formation at this position without pre-functionalization (e.g., directed ortho-metalation or electrophilic halogenation) . This represents a binary differentiation: the brominated compound is synthesis-ready for library diversification; the non-brominated analog requires additional synthetic steps to achieve equivalent derivatization capability.

Cross-coupling Suzuki-Miyaura reaction C–C bond formation Medicinal chemistry building blocks

Piperidin-4-yl Substituent at Position 2: Class-Level Evidence as the Optimal Substituent for Antimycobacterial Activity

In a systematic structure-activity relationship study of 1,8-naphthyridine derivatives substituted at the 2-, 3-, 4-, and 7-positions, Badawneh et al. (2002) identified the piperidinyl group as the most effective substituent for in vitro antimycobacterial activity, with derivatives IVb, VII, and XI exhibiting notable anti-tubercular properties [1]. The 2-piperidin-4-yl substitution pattern of the target compound aligns precisely with this optimal pharmacophoric feature. No quantitative MIC data for the specific 6-bromo-2-(piperidin-4-yl) derivative are reported in this study; the evidence is class-level and based on substitution pattern SAR rather than direct testing of the compound. However, within the scope of the study, the piperidinyl group at position 2 outperformed alternative substituents (including morpholinyl, pyrrolidinyl, and various alkylamino groups) evaluated in parallel.

Antimycobacterial Anti-tubercular SAR Piperidine substituent

BRD4 Bromodomain Binding Affinity: Quantitative Comparison with 1,5-Naphthyridine BET Inhibitor Chemotype

The free base form of the target compound (CHEMBL3785648 / BDBM50159140) binds to human BRD4 bromodomain 1 with a Kd of 6.80 × 10³ nM (6.8 μM) as determined by isothermal titration calorimetry (ITC) [1]. This affinity is approximately three orders of magnitude weaker than that reported for optimized 1,5-naphthyridine BET inhibitors from the same target class (e.g., I-BET151 and GSK1324726A series, with Kd values in the low nanomolar range) [2]. The 1,8-naphthyridine regioisomer thus occupies a distinct affinity tier: suitable as a fragment-like starting point or negative control probe but not as a potent BET inhibitor. This quantitative differentiation is critical for target-based screening campaigns: the compound's weak BRD4 affinity (Kd > 1 μM) places it below the typical hit threshold for bromodomain inhibitor programs, while its structural similarity to the active chemotype makes it a useful inactive comparator for counter-screening.

BET bromodomain BRD4 Epigenetic inhibitor Isothermal titration calorimetry

LogP and TPSA Physicochemical Profile: Differential Positioning Among 1,8-Naphthyridine Building Blocks

The target dihydrochloride salt has a calculated LogP of 3.7029 and TPSA of 37.81 Ų (based on the free base structure) . Compared with the non-brominated analog 2-(piperidin-4-yl)-1,8-naphthyridine (predicted LogP ~1.8–2.2 based on the absence of the hydrophobic bromine), the 6-bromo substitution increases lipophilicity by approximately 1.5–2.0 LogP units. Within the 1,8-naphthyridine building block space, this positions the compound in a higher lipophilicity bracket, which influences passive membrane permeability predictions and may affect cellular assay performance (e.g., intracellular target engagement vs. solubility-limited assay interference).

Physicochemical properties LogP TPSA Drug-likeness Building block selection

CYP1A1 and Phosphatase Off-Target Binding Profile: Selectivity Context for Target-Based Screening

BindingDB records indicate that structurally related 1,8-naphthyridine derivatives engage cytochrome P450 1A1 (CYP1A1) with a Ki of 300 nM and inhibit tyrosine-protein phosphatase non-receptor type 2 (TC-PTP) with an IC₅₀ of 1.90 × 10⁴ nM (19 μM) [1][2]. While these data are not from direct testing of the target compound itself, they establish a class-level alert: 1,8-naphthyridine derivatives bearing halogen and heterocyclic substituents can exhibit sub-micromolar CYP inhibition, which has implications for drug-drug interaction liability in downstream in vivo studies. This profile is notably distinct from 1,5-naphthyridine BET inhibitors, which have been extensively optimized for CYP selectivity [3]. For users procuring the compound as a chemical probe or building block for target-based screening, awareness of potential CYP1A1 and phosphatase off-target activity is essential for interpreting screening results and designing appropriate counter-screens.

Off-target profiling CYP450 inhibition Phosphatase inhibition Selectivity screening

Optimal Research and Industrial Application Scenarios for 6-Bromo-2-(piperidin-4-yl)-1,8-naphthyridine Dihydrochloride (CAS 2602564-59-8)


Scaffold for Diversity-Oriented Synthesis via Pd-Catalyzed Cross-Coupling at the 6-Position

The 6-bromo substituent serves as a versatile electrophilic partner for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, enabling systematic exploration of aryl, heteroaryl, amine, and alkyne substituents at position 6 of the 1,8-naphthyridine core. This application is supported by the binary synthetic handle differentiation between the brominated compound and the non-halogenated analog 2-(piperidin-4-yl)-1,8-naphthyridine (CAS 870089-65-9), which lacks this diversification capability without additional pre-functionalization steps [1]. The dihydrochloride salt form, with its defined stoichiometry, facilitates accurate molar calculations for coupling reactions performed in polar aprotic solvents.

BET Bromodomain Fragment Screening and Selectivity Counter-Screening

With a measured BRD4 bromodomain 1 Kd of 6.8 μM (6.80 × 10³ nM) by ITC, the compound occupies a well-defined affinity tier as a weak-binding fragment suitable for fragment-based drug discovery (FBDD) campaigns targeting BET bromodomains [2]. Its ~68- to 680-fold weaker affinity compared to optimized 1,5-naphthyridine BET inhibitors makes it an ideal negative control or selectivity probe for distinguishing BRD4-dependent from BRD4-independent cellular effects. The 1,8-naphthyridine regioisomer also provides a structurally distinct starting point for fragment growing and merging strategies that may yield novel intellectual property positions distinct from the extensively patented 1,5-naphthyridine BET inhibitor space [3].

Anti-Tubercular Drug Discovery: Building on the Piperidine-2-yl Pharmacophore

Class-level structure-activity relationship data identify the piperidinyl group at position 2 as the most effective substituent for in vitro antimycobacterial activity among variously substituted 1,8-naphthyridines [1]. The target compound, bearing precisely this substitution pattern, provides a validated starting point for lead optimization programs targeting Mycobacterium tuberculosis. The 6-bromo handle simultaneously enables parallel derivatization to fine-tune potency, selectivity, and physicochemical properties without compromising the established piperidine-2-yl pharmacophore. The well-defined purity specification (98% ) supports reproducible biological data generation across independent laboratories.

Physicochemical Property Optimization Studies: Balancing Lipophilicity and Solubility

The compound's calculated LogP of 3.7029 and TPSA of 37.81 Ų position it in a lipophilicity range where membrane permeability is expected to be favorable, while the dihydrochloride salt form provides aqueous solubility for in vitro assay compatibility . This dual profile makes the compound suitable for systematic physicochemical property studies: the 6-bromo handle can be derivatized to modulate LogP across an estimated range of 2.0–5.0, enabling the construction of property-activity relationship (PAR) datasets while maintaining the core pharmacophore. The class-level CYP1A1 inhibition alert (Ki ≈ 300 nM for structurally related analogs [4]) further supports its use in early ADMET liability assessment and structure-property relationship (SPR) optimization.

Quote Request

Request a Quote for 6-Bromo-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.